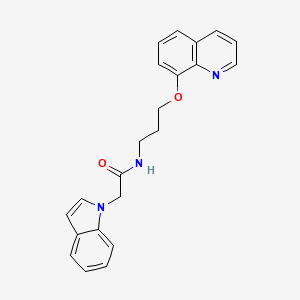

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features both indole and quinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline intermediates, followed by their coupling through a series of reactions. Common reagents used in these steps include acylating agents, bases, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Indole Functionalization Reactions

Indole derivatives often undergo electrophilic substitution or alkylation at the C3 position. For example:

-

Michael Addition/Wittig Cyclization : Indole-2-carboxaldehydes react with dialkylacetylenedicarboxylates (DAAD) in the presence of triphenylphosphine to form 3H-pyrrolo[1,2-a]indole derivatives (e.g., compound 30 in Scheme 6a ). Isomerization to the 9H-pyrrolo[1,2-a]indole occurs under reflux conditions.

-

Acid-Catalyzed Cyclization : Brønsted acids (e.g., HCl, p-TSA) promote indole reactions with α,β-unsaturated ketones to form pyrroloindoles via Michael addition and dehydration (Scheme 9a–c ).

Quinoline Ether Linkage Reactivity

The quinolin-8-yloxypropyl group in the target compound suggests potential for:

-

Nucleophilic Substitution : The oxygen atom in the propyloxy linker may participate in SN2 reactions with alkyl halides or sulfonates.

-

Oxidation/Reduction : The ether bond could be stable under mild conditions but may decompose under strong acidic/basic environments.

Acetamide Hydrolysis and Derivatization

The acetamide moiety can undergo:

-

Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to form carboxylic acid and amine derivatives. For example, anthranilamide derivatives hydrolyze to yield quinazolinones (Scheme 1a ).

-

Thionation : Lawesson’s reagent converts amides to thioamides (e.g., 3ak in Scheme 4 ).

Cross-Coupling Reactions

The indole and quinoline aromatic systems may enable:

-

Suzuki-Miyaura Coupling : Halogenated indoles (e.g., 3-chloroindoles) react with arylboronic acids to form biaryl structures (Scheme 12a ).

-

Radical Additions : N-Propargyl indoles participate in radical cascades with arylsulfonohydrazides to form sulfonated pyrroloindoles (Scheme 12a ).

Comparative Reactivity Table

Key Mechanistic Insights

-

Isomerization : 3H-pyrrolo[1,2-a]indoles isomerize to 9H-derivatives under thermal or acidic conditions (Scheme 7 ).

-

Oxidative Pathways : Pyridinium chlorochromate (PCC) oxidizes chlorinated intermediates to pyrroloindol-9-ones (90% yield, Scheme 7 ).

Limitations and Challenges

科学研究应用

The compound is primarily recognized for its interactions with various biological targets, which can be categorized into several key areas:

-

Antiviral Activity :

- Research indicates that derivatives of indole and quinoline structures exhibit antiviral properties. For instance, compounds similar to 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide have demonstrated activity against viruses such as hepatitis C and influenza .

- The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

-

Anticancer Properties :

- Indole derivatives are well-known for their anticancer effects. Studies suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines .

- Specific pathways affected include those involving apoptosis regulation and cell cycle progression, making it a candidate for further development in cancer therapeutics.

-

Neurological Effects :

- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate dopamine receptors, which are crucial in conditions like schizophrenia and Parkinson's disease .

- Investigations into its effects on neuroinflammation and neuroprotection are ongoing, highlighting its relevance in neuropharmacology.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study on Antiviral Efficacy :

- A study conducted on a series of indole derivatives, including this compound, revealed significant inhibition of viral replication in vitro against hepatitis C virus. The IC50 values were determined to be within a promising range, warranting further investigation into structure-activity relationships (SAR) .

- Case Study on Cancer Cell Lines :

- Neuropharmacological Investigations :

作用机制

The mechanism of action of 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the indole or quinoline rings.

Indole derivatives: Compounds that contain the indole moiety but lack the quinoline component.

Quinoline derivatives: Compounds that contain the quinoline moiety but lack the indole component.

Uniqueness

What sets this compound apart is its unique combination of indole and quinoline moieties, which can confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications.

生物活性

The compound 2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of indole derivatives with quinoline moieties, which can influence its biological properties. The structure includes an indole ring, known for its diverse biological activities, and a quinoline group that may enhance its pharmacological profile.

Antioxidant Activity

Research indicates that compounds related to indole and quinoline structures often exhibit significant antioxidant properties. For instance, derivatives similar to our compound have been tested for their ability to inhibit reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. The mechanism often involves the activation of heme oxygenase (HO), an enzyme that provides cytoprotection against oxidative damage .

Anticancer Potential

Indole derivatives are well-documented for their anticancer activities. In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins. For example, certain indole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer efficacy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds can affect multiple signaling pathways, including those related to apoptosis and cell proliferation.

- Antiviral Properties : Some studies suggest that quinoline derivatives exhibit antiviral activity by inhibiting viral replication, although specific data on this compound is limited .

Case Studies

Several studies have explored the biological activities of indole and quinoline derivatives:

- Antioxidant Studies : A series of indole derivatives were tested for their ability to scavenge free radicals using DPPH assays. Results indicated that certain substitutions significantly enhanced antioxidant capacity .

- Anticancer Studies : In a recent study, various indole-based compounds were screened against human cancer cell lines (e.g., HCT-116 and MCF-7), revealing IC50 values ranging from 1.9 to 3.23 µg/mL, demonstrating their potential as anticancer agents .

- Enzyme Inhibition : Quinoline derivatives have been reported to inhibit specific enzymes associated with tumor growth, showcasing their dual role as both anticancer and anti-inflammatory agents .

Data Summary Table

属性

IUPAC Name |

2-indol-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-21(16-25-14-11-17-6-1-2-9-19(17)25)23-13-5-15-27-20-10-3-7-18-8-4-12-24-22(18)20/h1-4,6-12,14H,5,13,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCWINVYWIELCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。